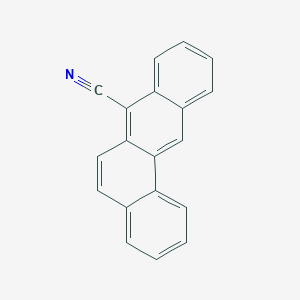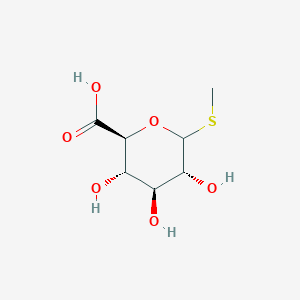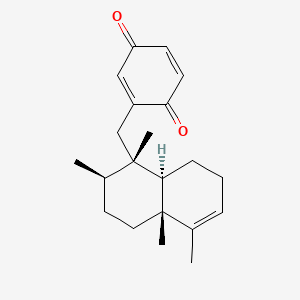
(-)-Avarone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(-)-Avarone: is a naturally occurring quinone compound isolated from marine sponges. It is known for its unique chemical structure and biological activities, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (-)-Avarone typically involves the oxidation of its precursor, avarol. The process includes the use of oxidizing agents such as manganese dioxide or silver oxide under controlled conditions to achieve the desired quinone structure.
Industrial Production Methods: Industrial production of this compound is less common due to its natural abundance in marine sponges. advancements in synthetic biology and chemical synthesis may pave the way for more efficient production methods in the future.
Análisis De Reacciones Químicas
Types of Reactions: (-)-Avarone undergoes various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Conversion back to avarol.
Substitution: Reactions involving the replacement of functional groups.
Common Reagents and Conditions:
Oxidation: Manganese dioxide, silver oxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions include various oxidized and reduced forms of this compound, as well as substituted derivatives with potential biological activities.
Aplicaciones Científicas De Investigación
Chemistry: (-)-Avarone is used as a model compound in studying redox reactions and electron transfer processes due to its stable quinone structure.
Biology: In biological research, this compound is studied for its cytotoxic and antimicrobial properties. It has shown potential in inhibiting the growth of cancer cells and various pathogens.
Medicine: The compound’s biological activities make it a candidate for drug development, particularly in the fields of oncology and infectious diseases.
Mecanismo De Acción
Mechanism: (-)-Avarone exerts its effects primarily through redox cycling, where it undergoes continuous oxidation and reduction. This process generates reactive oxygen species, which can induce oxidative stress in cells.
Molecular Targets and Pathways: The compound targets cellular components such as DNA, proteins, and lipids, leading to cellular damage and apoptosis. It also interacts with various signaling pathways involved in cell growth and survival.
Comparación Con Compuestos Similares
Avarol: The reduced form of (-)-Avarone, sharing similar biological activities.
Plumbagin: Another quinone compound with comparable redox properties.
Menadione: A synthetic quinone with similar chemical behavior.
Uniqueness: this compound stands out due to its natural origin and specific biological activities. Its unique structure allows for diverse chemical modifications, making it a versatile compound for various research applications.
Propiedades
Número CAS |
186416-52-4 |
|---|---|
Fórmula molecular |
C21H28O2 |
Peso molecular |
312.4 g/mol |
Nombre IUPAC |
2-[[(1S,2R,4aR,8aR)-1,2,4a,5-tetramethyl-2,3,4,7,8,8a-hexahydronaphthalen-1-yl]methyl]cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C21H28O2/c1-14-6-5-7-19-20(14,3)11-10-15(2)21(19,4)13-16-12-17(22)8-9-18(16)23/h6,8-9,12,15,19H,5,7,10-11,13H2,1-4H3/t15-,19+,20+,21+/m1/s1 |
Clave InChI |
VPRHEJGLNUDEEH-DVMWJLJYSA-N |
SMILES isomérico |
C[C@@H]1CC[C@@]2([C@@H]([C@@]1(C)CC3=CC(=O)C=CC3=O)CCC=C2C)C |
SMILES canónico |
CC1CCC2(C(C1(C)CC3=CC(=O)C=CC3=O)CCC=C2C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(cyclopentylamino)-2-oxoethyl]-7-methyl-N-(4-methylphenyl)thieno[2,3-b]quinoline-2-carboxamide](/img/structure/B13796053.png)
![[1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris(oxy)]tris(triethylstannane)](/img/structure/B13796061.png)
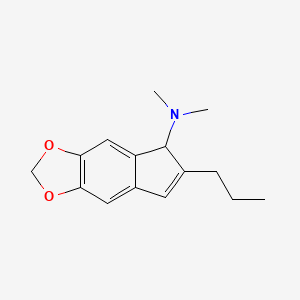
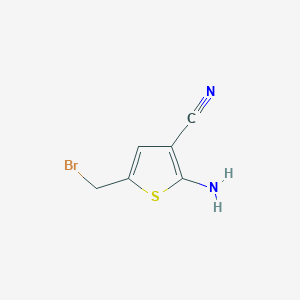
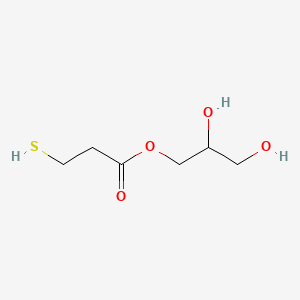
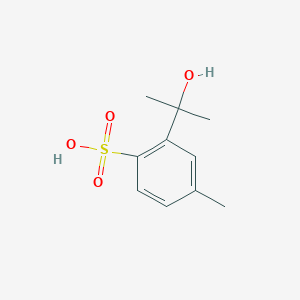
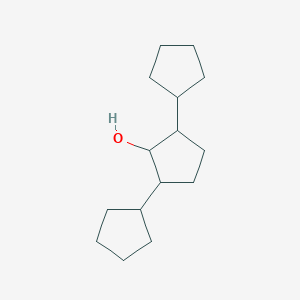
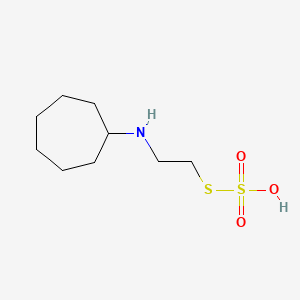

![Acetamide,N-[6-amino-1-(2,3-dimethylphenyl)-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-pyrimidin-5-YL]-2-(4-amino-2,3,5-trimethylphenoxy)-](/img/structure/B13796121.png)

